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In the landscape of immuno-oncology, the selective inhibition of Hematopoietic Progenitor

Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1

(MAP4K1), has emerged as a promising strategy to enhance anti-tumor T-cell immunity. BAY-
405 has been identified as a potent and selective MAP4K1 inhibitor.[1][2][3] This guide provides

a detailed comparison of the selectivity profile of BAY-405 against its lead compound precursor

and other publicly disclosed MAP4K1 inhibitors, supported by available experimental data.

Introduction to BAY-405
BAY-405 is an orally available, azaindole-based small molecule inhibitor of MAP4K1.[1] It was

developed through systematic optimization of the lead compound, referred to as compound 1

(BAY-755), to improve kinase selectivity and drug-like properties.[1] BAY-405 demonstrates

nanomolar potency in biochemical and cellular assays and has shown T-cell-dependent

antitumor efficacy in preclinical models.[1][4] The compound acts as an ATP-competitive

inhibitor of MAP4K1.[1]

Comparative Selectivity Analysis
A critical attribute of a kinase inhibitor is its selectivity, as off-target effects can lead to toxicity

and diminish the therapeutic window. The selectivity of BAY-405 and its precursor, BAY-755,

was assessed against a broad panel of kinases.
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Kinome-wide Selectivity
The selectivity of kinase inhibitors can be quantified using a selectivity score (S), which is the

ratio of kinases inhibited above a certain threshold to the total number of kinases tested. A

lower score indicates higher selectivity.

Table 1: Kinase Selectivity Score Comparison

Compound
Selectivity Score
(S)

Kinase Panel Size Reference

BAY-405 0.080 (at 1 µM) 373 [1][5]

BAY-755 (Compound

1)
0.13 (at 1 µM) 318 [1]

As shown in Table 1, BAY-405 exhibits a superior selectivity score compared to its

predecessor, BAY-755, indicating a significant improvement in its kinome-wide selectivity.[1]

Selectivity Against Key Off-Targets
Further analysis reveals the selectivity of BAY-405 against specific, functionally relevant

kinases.

Table 2: Potency and Selectivity of BAY-405 and Similar Compounds
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Compound
Primary
Target

IC50 (nM)
Key Off-
Targets

Selectivity
(Fold)

Reference

BAY-405 MAP4K1 6.2 (binding) ROCK2 130 [1][5]

11

(biochemical)
MAP4K3 6.5 [1]

BAY-755

(Compound

1)

MAP4K1 75 (binding) Not specified Not specified [6]

82

(biochemical)
[6]

NDI-101150 MAP4K1
<1

(biochemical)

GLK

(MAP4K3)
377 [7]

HGK

(MAP4K4)
>10,000 [7]

MINK

(MAP4K6)
>10,000 [7]

LCK >2,000 [7]

SYK >20,000 [7]

BLU-852 MAP4K1
<1

(biochemical)
LCK >500 [8]

MAP4K4 >500 [8]

HPK1-IN-7 MAP4K1
2.6

(biochemical)
IRAK4 22.7 [9]

GLK

(MAP4K3)
53.8 [9]

Note: IC50 values and selectivity are based on various biochemical and binding assays as

reported in the cited literature. Direct comparison should be made with caution due to potential

differences in assay conditions.
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BAY-405 demonstrates a 130-fold selectivity against ROCK2.[1][5] While it shows modest

selectivity against the closely related kinase MAP4K3, its overall kinome selectivity is a

significant improvement over the lead compound.[1] Other MAP4K1 inhibitors like NDI-101150

and BLU-852 are reported to have excellent selectivity against other MAP4K family members

and key kinases involved in T-cell signaling, such as LCK.[7][8]

Signaling Pathway and Experimental Workflows
MAP4K1 Signaling Pathway in T-Cells
MAP4K1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation,

MAP4K1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the T-cell

response. Inhibition of MAP4K1, therefore, is expected to enhance T-cell activation.

Downstream Effects
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Click to download full resolution via product page

Caption: Simplified MAP4K1 signaling pathway in T-cells.

Experimental Workflow: Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is crucial and is often performed

using competitive binding assays, such as the KINOMEscan™ platform.
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Caption: General workflow for determining kinase inhibitor selectivity.

Experimental Protocols
Biochemical Kinase Inhibition Assay (Generic)
This assay measures the direct inhibition of purified MAP4K1 enzyme activity by the test

compound.

Principle: A luminescence-based assay (e.g., ADP-Glo™) quantifies the amount of ADP

produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Materials:

Purified, recombinant human MAP4K1 enzyme.
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Substrate (e.g., Myelin Basic Protein, MBP).

ATP.

Test compound (e.g., BAY-405) serially diluted in DMSO.

Kinase assay buffer.

ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

The kinase reaction is initiated by mixing MAP4K1, the substrate, and ATP in the presence

of varying concentrations of the test compound or DMSO vehicle control.

The reaction is incubated at a set temperature (e.g., 30°C) for a specified time (e.g., 45

minutes).

The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the

remaining ATP.

The Kinase Detection Reagent is added to convert the generated ADP back to ATP.

The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the

luminescent signal is read on a plate reader.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

curve.

KINOMEscan™ Selectivity Profiling (General Protocol)
This method provides a quantitative measure of the interaction between a test compound and a

large panel of kinases.[6][7][10]

Principle: The assay is based on a competition between the test inhibitor and an

immobilized, active-site directed ligand for binding to a DNA-tagged kinase. A reduction in

the amount of bound kinase in the presence of the test compound, quantified by qPCR,

indicates inhibition.[6][10]
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Procedure:

Binding Reaction: DNA-tagged kinases are incubated with streptavidin-coated magnetic

beads treated with a biotinylated small-molecule ligand.[10]

Competition: The test compound is added to the mixture.

Washing: The beads are washed to remove unbound kinase and the test compound.

Elution & Quantification: The bound kinase is eluted, and the concentration is measured

by qPCR of the DNA tag.[10]

Data Analysis: The results are reported as a percentage of the DMSO control. The

selectivity score (S) is calculated by dividing the number of kinases that bind with a

dissociation constant (Kd) below a certain threshold or show inhibition above a certain

percentage by the total number of kinases tested.[11][12]

Cellular Phospho-SLP76 (pSLP-76) Assay
This assay measures the ability of a compound to inhibit MAP4K1 activity in a cellular context

by quantifying the phosphorylation of its direct substrate, SLP-76.[1][13]

Principle: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

are pre-treated with the inhibitor and then stimulated to activate the TCR pathway. The level

of SLP-76 phosphorylation at Serine 376 is then measured.

Materials:

Human PBMCs or Jurkat T-cells.

Test compound (e.g., BAY-405).

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies).

Lysis buffer with phosphatase and protease inhibitors.

Antibodies for Western Blot or ELISA: anti-pSLP-76 (Ser376), anti-total SLP-76.
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Procedure (Western Blot):

Cells are pre-incubated with various concentrations of the test inhibitor.

TCR signaling is stimulated with anti-CD3/CD28 antibodies.

Cells are lysed, and protein concentration is determined.

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with

primary antibodies against pSLP-76 (Ser376) and total SLP-76.

Following incubation with a secondary antibody, the signal is detected via

chemiluminescence.

Band intensities are quantified to determine the ratio of pSLP-76 to total SLP-76.

Conclusion
BAY-405 represents a significant advancement over its lead compound, BAY-755,

demonstrating enhanced potency and, critically, a more favorable kinase selectivity profile.

While direct, comprehensive kinome-wide comparisons with other publicly disclosed MAP4K1

inhibitors such as NDI-101150 and BLU-852 are limited by the availability of standardized

public data, the information available suggests that achieving high selectivity against other

MAP4K family members and key T-cell signaling kinases is a crucial objective in the

development of next-generation MAP4K1 inhibitors. The experimental protocols provided

herein offer a framework for the continued evaluation and comparison of these important

therapeutic candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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